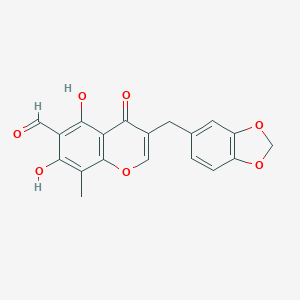

6-Aldehydo-isoophiopogonone A

Vue d'ensemble

Description

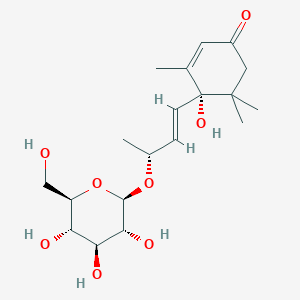

6-Aldehydo-isoophiopogonone A is a compound isolated from the fibrous roots of Ophiopogon japonicus (L. f.) Ker-Gawl. This compound, along with its analogues, has been obtained through specific chromatographic techniques and demonstrates significant purity levels, highlighting its potential for further chemical and biological studies (Zhou et al., 2019).

Synthesis Analysis

The synthesis of compounds similar to 6-Aldehydo-isoophiopogonone A often involves advanced organic synthesis techniques. For example, the vinylogous aldol reaction using the novel Lewis acid aluminum tris(2,6-di-2-naphthylphenoxide) (ATNP) showcases the type of methodologies that could be applied to synthesize structurally related compounds, offering high yields and selectivity (Gazaille & Sammakia, 2012). Additionally, asymmetric reactions, such as the Mukaiyama aldol reaction, are critical for introducing chiral centers, potentially applicable in the synthesis of 6-Aldehydo-isoophiopogonone A isomers (Gieseler & Kalesse, 2011).

Molecular Structure Analysis

Structural analysis of compounds like 6-Aldehydo-isoophiopogonone A involves detailed NMR spectroscopy and X-ray crystallography, providing insights into their stereochemistry and molecular conformation. For instance, the conformational analysis of N-acetyl N'-methylpipecolinamide derivatives offers an understanding of how substituents affect molecular geometry, which is relevant for comprehending the structure of 6-Aldehydo-isoophiopogonone A and its interactions (Swarbrick, Gosselin, & Lubell, 1999).

Chemical Reactions and Properties

The reactivity of 6-Aldehydo-isoophiopogonone A can be inferred from related studies, where the role of aldehydes in various chemical reactions is highlighted. For example, the synthesis of ynones from aldehydes under aerobic conditions suggests a pathway for modifying compounds like 6-Aldehydo-isoophiopogonone A, potentially altering its chemical properties for specific applications (Wang, Li, & Huang, 2014).

Applications De Recherche Scientifique

Application 1: Tyrosinase Inhibitor

- Summary of the Application : 6-Aldehydo-isoophiopogonone A (AIO-A) has been found to inhibit the activity of tyrosinase, an enzyme that plays a key role in melanin synthesis . This could have potential applications in the treatment of pigmented skin diseases and in preventing the browning of food.

- Methods of Application or Experimental Procedures : The inhibition mechanism of AIO-A on tyrosinase was investigated using multi-spectroscopic techniques combined with molecular docking . The trend of the enzymatic reaction rate was measured with the substrate concentration changed .

- Results or Outcomes : AIO-A suppressed the activity of tyrosinase in a reversible competitive-inhibition with a half inhibitory concentration (IC50) of molˑL−1 . AIO-A bound to tyrosinase driven by the intermolecular interactions, including van der Waals interaction, hydrogen bonding, and hydrophobic interaction, thereby resulted in a secondary structure change of tyrosinase and its intrinsic fluorescence quenching .

Application 2: Antioxidant

- Summary of the Application : AIO-A has been suggested to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Application 3: Anti-inflammatory

- Summary of the Application : AIO-A has been suggested to have anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.

Application 4: Antitumor

- Summary of the Application : AIO-A has been suggested to have antitumor properties . It has been suggested that it can inhibit the growth and spread of tumor cells.

Application 5: Cardiovascular Protection

- Summary of the Application : AIO-A has been suggested to have protective effects on the cardiovascular system . This could potentially help in the prevention and treatment of cardiovascular diseases.

Application 6: Neuroprotection

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)18(23)15-17(22)11(7-24-19(9)15)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21,23H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZSGZAVUIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aldehydo-isoophiopogonone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

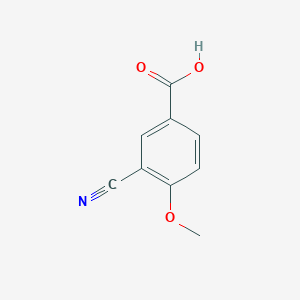

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)